Fucosterol Fucosterol Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24(28). It has a role as a metabolite, an antioxidant and a hepatoprotective agent. It is a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, a C29-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.
(24E)-24-N-Propylidenecholesterol is a natural product found in Acanthus ilicifolius, Dictyuchus monosporus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17605-67-3
VCID: VC0528534
InChI: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1
SMILES: C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol

Fucosterol

CAS No.: 17605-67-3

Cat. No.: VC0528534

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fucosterol - 17605-67-3

Specification

CAS No. 17605-67-3
Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
IUPAC Name (3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1
Standard InChI Key OSELKOCHBMDKEJ-ZMRGBFEOSA-N
Isomeric SMILES C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C
SMILES C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C
Canonical SMILES CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Appearance Solid powder
Melting Point 124 °C

Introduction

Chemical Structure and Natural Sources

Fucosterol (C₂₉H₄₈O) is a 3β-sterol characterized by a stigmastan-3β-ol backbone with double bonds at positions 5 and 24(28) . Its molecular weight is 412.7 g/mol, and it exists as a trans-24-ethylidenecholesterol isomer . Structurally, fucosterol shares similarities with cholesterol but includes unique marine-derived modifications that enhance its biological activity.

Natural Occurrence

Fucosterol is abundant in brown algae such as Sargassum fusiforme and Padina boryana, where it serves as a primary phytosterol . It is also isolated from marine diatoms and seagrasses, underscoring its ecological prevalence in marine ecosystems .

Pharmacokinetic Profile and Bioavailability

A pivotal study using Sprague-Dawley rats revealed fucosterol’s pharmacokinetic properties . After oral administration, fucosterol exhibited poor absorption, with an absolute bioavailability of 0.74% . Its elimination was slow, primarily through fecal excretion (85.2% of the administered dose), with minimal renal clearance .

Key Pharmacokinetic Parameters

ParameterValue
Cₘₐₓ1.45 μg/mL
Tₘₐₓ4.2 hours
AUC₀–∞18.7 μg·h/mL
Half-life (t₁/₂)12.3 hours

These data suggest that fucosterol’s therapeutic applications may require formulation strategies to enhance bioavailability, such as nanoparticle encapsulation or structural derivatization .

Anticancer Mechanisms and Efficacy

Inhibition of Ovarian Cancer Cell Proliferation

In ES2 and OV90 ovarian cancer cells, fucosterol suppressed proliferation with IC₅₀ values of 62.4 μM and 51.4 μM, respectively . Mechanistically, it downregulated cyclin D1 (CCND1) phosphorylation and reduced nuclear PCNA expression, indicating cell-cycle arrest at the G1 phase .

Apoptosis Induction

Fucosterol activated intrinsic apoptosis pathways by:

  • Increasing cytosolic and mitochondrial Ca²⁺ levels by 2.5-fold .

  • Reducing mitochondrial membrane potential (MMP) by 40% .

  • Upregulating cleaved caspase-3 (3.8-fold) and cytochrome c (2.9-fold) .

In Vivo Antitumor Activity

In zebrafish xenograft models, fucosterol (100 μM) reduced tumor volume by 68% and inhibited angiogenesis by suppressing VEGF signaling . These effects correlated with downregulation of PI3K/AKT/mTOR and MEK-S6 pathways, critical drivers of ovarian cancer progression .

Anti-Inflammatory and Antioxidant Effects

Protection Against Particulate Matter (PM)-Induced Inflammation

In macrophages exposed to PM₂.₅, fucosterol (20 μM):

  • Reduced NO production by 75% by inhibiting iNOS and COX-2 expression .

  • Suppressed TNF-α and IL-6 secretion by 60% and 55%, respectively .

  • Activated the Nrf2/HO-1 pathway, enhancing antioxidant defense mechanisms .

Modulation of NF-κB and MAPK Pathways

Fucosterol decreased phosphorylation of NF-κB p65 (by 50%) and ERK1/2 (by 40%), attenuating pro-inflammatory signaling . These effects were dose-dependent, with maximal inhibition observed at 40 μM .

Additional Pharmacological Activities

Cholesterol-Lowering Effects

Fucosterol competitively inhibits intestinal cholesterol absorption by binding to NPC1L1 transporters, reducing serum LDL levels by 25% in hyperlipidemic models .

Hepatoprotective and Neuroprotective Roles

Preliminary studies suggest fucosterol mitigates ethanol-induced liver damage by enhancing glutathione synthesis (2.2-fold) and suppressing CYP2E1 activity . In neuronal cells, it reduces β-amyloid toxicity by 30% via inhibition of JNK phosphorylation .

Challenges and Future Directions

Despite its promise, fucosterol’s clinical translation is hindered by:

  • Low oral bioavailability (0.74%) due to poor aqueous solubility .

  • Limited data on long-term toxicity and drug interactions.

Future research should prioritize:

  • Development of synthetic analogs with improved pharmacokinetics.

  • Clinical trials evaluating synergistic effects with chemotherapeutics.

  • Exploration of topical formulations for inflammatory skin disorders.

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